(-)-Myrtenol
Overview
Description
(-)-Myrtenol is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O. It is a volatile compound found in the essential oils of several aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . This compound is known for its pleasant aroma and has been studied for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Myrtenol can be synthesized through the oxidation of α-pinene, a common monoterpene found in the essential oils of many plants . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or ozone under controlled conditions to yield myrtenol as one of the products .
Industrial Production Methods
In industrial settings, myrtenol is often extracted from the essential oils of plants that naturally contain high concentrations of this compound. The extraction process involves steam distillation followed by purification steps such as fractional distillation or chromatography to isolate myrtenol from other components of the essential oil .
Chemical Reactions Analysis
Types of Reactions
(-)-Myrtenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form myrtenal, another monoterpenoid with similar biological activities.
Reduction: Reduction of myrtenol can yield dihydromyrtenol, a saturated alcohol.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Myrtenal: Formed through oxidation.
Dihydromyrtenol: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other monoterpenoids and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida auris
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anxiolytic properties
Industry: Used in the formulation of fragrances, flavors, and as an additive in cosmetic products.
Mechanism of Action
(-)-Myrtenol exerts its effects through various molecular mechanisms:
Antimicrobial Activity: This compound disrupts the bacterial cell membrane, leading to cell lysis and death.
Anti-inflammatory Activity: This compound reduces the production of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress.
Anxiolytic Activity: This compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system.
Comparison with Similar Compounds
(-)-Myrtenol is part of the monoterpenoid family, which includes other compounds such as:
Borneol: Known for its analgesic and anti-inflammatory properties.
Camphor: Used as a topical analgesic and in the treatment of respiratory conditions.
Geraniol: Exhibits antimicrobial and antioxidant activities.
Pinene: Known for its anti-inflammatory and bronchodilator effects.
Thymol: Exhibits strong antimicrobial and antioxidant properties.
This compound is unique due to its broad spectrum of biological activities and its presence in various essential oils. Its ability to inhibit biofilm formation and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBQNMWIQKOSCS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173670 | |
Record name | Myrtenol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19894-97-4 | |
Record name | (-)-Myrtenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19894-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myrtenol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrtenol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRTENOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B8392IQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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